

Spectroscopic and Mechanistic Insights into 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite **11-O-Methylpseurotin A**. It includes tabulated Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, detailed experimental protocols for their acquisition, and a proposed signaling pathway diagram illustrating its potential mechanism of action in Saccharomyces cerevisiae. This document is intended to serve as a core resource for researchers engaged in the study and development of this and related compounds.

Spectroscopic Data

The structural elucidation of **11-O-Methylpseurotin A** is critically dependent on modern spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the molecule.

Table 1: ¹H NMR Spectroscopic Data for **11-O-Methylpseurotin A**



Position	¹H Chemical Shift (δ ppm)	Multiplicity	J (Hz)
3-CH₃	2.05	S	
11'-OCH₃	3.30	S	_
11'	3.55	dq	8.5, 6.5
12'	5.60	dd	15.5, 6.5
13'	5.85	dq	15.5, 6.5
14'	2.10	m	
15'	0.95	t	7.5
Benzoyl-C2",6"	7.95	d	7.5
Benzoyl-C3",5"	7.50	t	7.5
Benzoyl-C4"	7.65	t	7.5

Table 2: ¹³C NMR Spectroscopic Data for **11-O-Methylpseurotin A**



Position	¹³ C Chemical Shift (δ ppm)	
2	170.1	
3-CH₃	9.8	
11'-OCH₃	57.9	
11'	82.1	
12'	126.1	
13'	134.2	
14'	20.8	
15'	14.1	
Benzoyl-C=O	195.2	
Benzoyl-C1"	135.9	
Benzoyl-C2",6"	129.2	
Benzoyl-C3",5"	128.8	
Benzoyl-C4"	133.5	

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for determining the elemental composition and exact mass of **11-O-Methylpseurotin A**. While a specific experimental value for **11-O-Methylpseurotin A** is not publicly available, analysis of the closely related Pseurotin A provides insight into the expected fragmentation patterns. For Pseurotin A, characteristic transitions are observed at m/z 432 > 316 and 432 > 348.[1][2]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Pseurotin A



Compound	Retention Time (min)	Transitions (m/z)	Cone Voltage (V)	Collision Energy (eV)
Pseurotin A	3.95	432 > 316	30	10
432 > 348	15	10		

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of fungal secondary metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **11-O-Methylpseurotin A** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).

Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

- Pulse Sequence: A standard single-pulse sequence is used.
- Spectral Width: Typically 12-16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

 Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.



• Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or TMS.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of **11-O-Methylpseurotin A** is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 μ g/mL.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is commonly employed. Electrospray ionization (ESI) is a typical ionization method for this class of compounds.

Liquid Chromatography (LC) Parameters:

Column: A C18 reversed-phase column is often used.

 Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 1-5 μL.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Positive or negative ESI mode.

Capillary Voltage: 3-4 kV.







• Cone Voltage: 20-40 V.

• Source Temperature: 100-150 °C.

Desolvation Temperature: 300-400 °C.

Mass Range: m/z 100-1000.

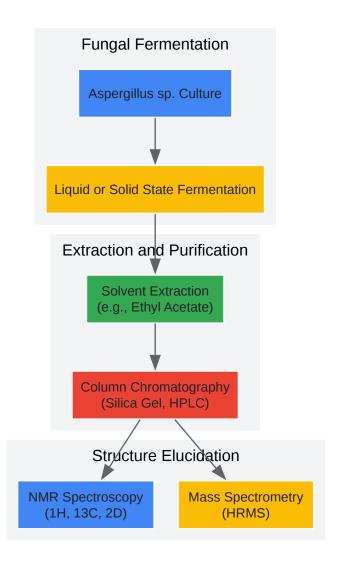
 Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) mode for fragmentation analysis.

Data Processing: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and its fragments. This allows for the calculation of the elemental composition.

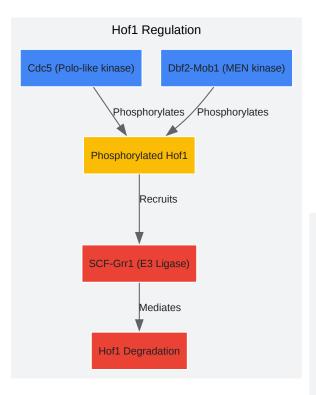
Mandatory Visualization Experimental Workflow

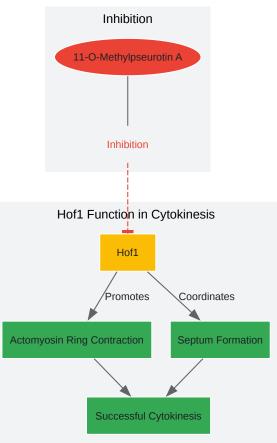
The following diagram illustrates a typical workflow for the isolation and characterization of **11-O-Methylpseurotin A** from a fungal culture.











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References

• 1. Item - Mass spectrometry conditions for Pseurotin A and internal standards. - Public Library of Science - Figshare [plos.figshare.com]



- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 11-O-Methylpseurotin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586009#spectroscopic-data-of-11-o-methylpseurotin-a-nmr-mass-spec]

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